molecular formula C13H5Br3ClNO4 B4883075 2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate

2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate

Cat. No.: B4883075
M. Wt: 514.35 g/mol
InChI Key: AYFBADQZYIPVIT-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate is an organic compound that features both brominated and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2,4,6-tribromophenol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 2,4,6-tribromophenyl 2-chloro-4-aminobenzoate.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The brominated phenyl ring can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.

    2-Chloro-4-nitrobenzoic acid: A chlorinated aromatic acid used in organic synthesis.

    2,4,6-Tribromophenyl acetate: An ester derivative with similar brominated phenyl structure.

Uniqueness

2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate is unique due to the presence of both brominated and chlorinated aromatic rings, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Br3ClNO4/c14-6-3-9(15)12(10(16)4-6)22-13(19)8-2-1-7(18(20)21)5-11(8)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBADQZYIPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Br3ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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